3-Bromo-8-methoxyquinoline
Overview
Description
3-Bromo-8-methoxyquinoline is an organic chemical compound that belongs to the family of quinoline derivatives. It has a molecular formula of C10H8BrNO .
Synthesis Analysis
Quinoline, the parent compound of 3-Bromo-8-methoxyquinoline, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly processes, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The non-hydrogen atoms of 3-Bromo-8-methoxyquinoline are essentially coplanar . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its derivatives, including 3-Bromo-8-methoxyquinoline, are susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements . For instance, 5,7-dibromo-8-hydroxyquinoline was synthesized via the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .
Physical And Chemical Properties Analysis
3-Bromo-8-methoxyquinoline has a molecular weight of 238.08 g/mol . It is a solid at room temperature .
Scientific Research Applications
Synthesis and Chemical Transformations
3-Bromo-8-methoxyquinoline has been utilized in various chemical synthesis processes. One notable application is its use in the Skraup-type synthesis of 3-bromoquinolin-6-ols, an important step in creating diversely substituted quinoline derivatives (Lamberth et al., 2014). Additionally, regioselective bromination methods have been developed for synthesizing brominated methoxyquinolines, including 3-Bromo-8-methoxyquinoline, by targeting specific positions on the quinoline ring (Çakmak & Ökten, 2017).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-Bromo-8-methoxyquinoline have been synthesized for potential use in drug development, particularly as anti-tuberculosis agents. For example, a study focused on creating a quinoline-TMC-207 derivative, a potential anti-TB drug (Sun Tie-min, 2009). Another study involved synthesizing and evaluating the antimicrobial properties of novel polyfused heterocycles-based quinolones, which incorporate 3-Bromo-8-methoxyquinoline as a key intermediate (Hamama et al., 2015).
Material Science and Molecular Studies
In the field of material science, 3-Bromo-8-methoxyquinoline has been used in the development of metal complexes and sensors. For instance, a study described the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex, where 7-bromo-8-methoxyquinoline played a crucial role (Albrecht et al., 2000). Another research explored the characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a chemosensor for cadmium, demonstrating its potential use in environmental monitoring (Prodi et al., 2001).
Mechanism of Action
Target of Action
Quinoline and its derivatives, which include 3-bromo-8-methoxyquinoline, are known to have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities . Therefore, it can be inferred that the compound may interact with a variety of biological targets, depending on the specific context.
Mode of Action
Bromoquinolines, a class of compounds to which 3-bromo-8-methoxyquinoline belongs, are known to be important tools for chemists as precursors for carbon-carbon bond formation . This suggests that the compound may interact with its targets through the formation of carbon-carbon bonds, leading to various changes in the target molecules.
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 3-Bromo-8-methoxyquinoline, have attracted the attention of chemists and medicinal chemists due to their versatile applications in industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, future research could focus on the development of new methods and synthetic approaches towards these compounds, as well as their potential pharmacological activities .
properties
IUPAC Name |
3-bromo-8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNNNZZQALLGQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729893 | |
Record name | 3-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-8-methoxyquinoline | |
CAS RN |
103030-27-9 | |
Record name | 3-Bromo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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